N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-29(26,27)23-10-8-13(9-11-23)19(25)21-14-6-7-17(24)15(12-14)20-22-16-4-2-3-5-18(16)28-20/h2-7,12-13,24H,8-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPHVCFLCSDRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the hydroxyphenyl group: This step involves the coupling of the benzo[d]thiazole with a hydroxyphenyl derivative, often through a Suzuki or Heck coupling reaction.
Formation of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction or by reductive amination of a suitable precursor.
Introduction of the methylsulfonyl group: This can be done through sulfonylation using methylsulfonyl chloride in the presence of a base.
Formation of the carboxamide group: The final step involves the amidation of the piperidine ring with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzo[d]thiazole moiety can be reduced under specific conditions to form dihydrobenzo[d]thiazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of the benzo[d]thiazole moiety would produce dihydrobenzo[d]thiazole derivatives.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the piperidine ring may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself with a 4-hydroxyphenyl group instead of the unsubstituted phenyl ring in analogs like 4–9 or 4–10. This hydroxyl group may enhance hydrogen bonding with receptor residues, improving target affinity .
- The methylsulfonyl group confers metabolic stability compared to halogenated (e.g., 4–9, 4–10) or nitro-substituted (e.g., compound 43) analogs, which may exhibit higher reactivity or toxicity .
- Synthetic yields vary significantly (16–75%), with electron-donating groups (e.g., 2,4-dimethyl in 4–22) improving reaction efficiency compared to bulky substituents like trifluoromethyl (7c, 40%) .
Table 2: In Vitro and In Vivo Activity Profiles
Key Findings :
- The target compound exhibits superior COX-2 selectivity (IC50 = 0.12 µM) over halogenated analogs (4–9, 4–10) due to its hydroxyl group, which aligns with the binding pocket geometry of COX-2 .
- TRPV1 inhibition is comparable to 7c (85% vs. 90%), likely due to shared sulfonyl-piperidine pharmacophores interacting with vanilloid receptor domains .
- The ulcerogenic index (1.2) is lower than halogenated derivatives (2.8–3.1), suggesting reduced gastrointestinal toxicity .
Molecular Modeling and SAR Insights
- COX-2 Binding : The 4-hydroxyphenyl group in the target compound forms hydrogen bonds with Tyr355 and Ser530 in COX-2, mimicking the interactions of celecoxib . In contrast, halogenated analogs (4–9, 4–10) rely on hydrophobic interactions with Val349, reducing selectivity .
- TRPV1 Modulation : The methylsulfonyl group enhances dipole-dipole interactions with Arg557 and Lys710 in TRPV1, a feature shared with 7c .
- Metabolic Stability : The methylsulfonyl group reduces CYP450-mediated oxidation compared to nitro (compound 43) or halogenated substituents, as evidenced by hepatic microsomal assays .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, a hydroxyphenyl group, and a piperidine core with a methylsulfonyl substituent. The molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.58 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth, with IC50 values often below 5 µg/mL against cell lines such as A-431 and Jurkat . The presence of electron-donating groups in the structure enhances these effects, suggesting that modifications to the compound could lead to improved activity.
Anticonvulsant Activity
Thiazole-bearing compounds have also been evaluated for anticonvulsant properties. In particular, derivatives similar to this compound have demonstrated efficacy in animal models, with some compounds achieving 100% protection against seizures . Structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring can significantly enhance anticonvulsant effects.
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase inhibitor has been explored, particularly due to the presence of the hydroxyphenyl group. Compounds with similar functionalities have been shown to effectively inhibit acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's . Computational studies suggest favorable binding interactions with the enzyme's active site.
Synthesis and Evaluation
A series of experiments were conducted to synthesize derivatives of this compound. The synthesis involved multiple steps including condensation reactions and purification through crystallization. The synthesized compounds underwent biological evaluation using MTT assays to assess their cytotoxicity against cancer cells.
Table 1: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)... | A-431 | 1.98 ± 1.22 | Antitumor |
| N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)... | Jurkat | < 5 | Antitumor |
| Similar Thiazole Derivative | PTZ-induced | 100% protection | Anticonvulsant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
